For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vasoactive Intestinal Contractor (VIC) Peptide: Sequence, Structure, and Signaling
This guide provides a comprehensive overview of the Vasoactive Intestinal Contractor (VIC) peptide, a member of the endothelin family. It details its amino acid sequence, structural characteristics, and the signaling pathways it activates. This document also outlines key experimental protocols relevant to the study of VIC.
Vasoactive Intestinal Contractor (VIC) Peptide Sequence
Vasoactive Intestinal Contractor is a 21-amino acid peptide. Its primary structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| One-Letter Sequence | CSCNSWLDKECVYFCHLDIIW |
| Three-Letter Sequence | H-Cys-Ser-Cys-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH |
| Disulfide Bridges | Cys1-Cys15, Cys3-Cys11 |
| Molecular Formula | C₁₁₆H₁₆₁N₂₇O₃₂S₄ |
| Molecular Weight | 2574.0 g/mol |
Vasoactive Intestinal Contractor (VIC) Peptide Structure
The three-dimensional structure of Vasoactive Intestinal Contractor (VIC) has been investigated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. While a high-resolution crystal structure is not currently available in public databases, NMR studies in a 50/50 acetonitrile/water mixture have revealed significant structural features.
The key finding from these studies is the presence of a stable helical segment spanning residues 9 to 15. This helical conformation is stabilized by at least three hydrogen bonds, as determined by kinetic exchange studies of the amide protons. The remainder of the peptide is thought to adopt a more flexible conformation in solution. The structure of VIC is often compared to other members of the endothelin family, such as endothelin-1 (B181129), and sarafotoxin-S6b, which share structural similarities.
Signaling Pathway of Vasoactive Intestinal Contractor (VIC)
Vasoactive Intestinal Contractor (VIC) is a member of the endothelin peptide family and exerts its biological effects by activating endothelin receptors. Specifically, studies have shown that VIC shares a common receptor with endothelin-1 (ET-1).[1] This interaction triggers a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological responses.[1]
The binding of VIC to the endothelin receptor, a G-protein coupled receptor (GPCR), initiates the signaling pathway. This activation leads to the dissociation of the Gαq subunit from the receptor. Gαq, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[2] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of VIC and endothelin-1 signaling and is responsible for many of their physiological effects, including smooth muscle contraction.[1][3]
VIC Signaling Pathway
Experimental Protocols
Peptide Structure Determination by NMR Spectroscopy
The determination of the three-dimensional structure of VIC in solution is typically achieved using two-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Methodology:
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Sample Preparation: A solution of the synthetic VIC peptide is prepared in a suitable solvent system, such as a 50/50 acetonitrile/water mixture, to mimic a membrane-like environment.
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NMR Data Acquisition: A series of 2D NMR experiments are performed, including:
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COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
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Resonance Assignment: The collected spectra are analyzed to assign all proton resonances to specific amino acids in the VIC sequence.
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Structure Calculation: The distance constraints obtained from NOESY experiments are used as input for molecular dynamics and energy minimization algorithms to calculate a set of low-energy structures that are consistent with the experimental data.
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Structure Validation: The quality of the calculated structures is assessed using various validation tools to ensure they are stereochemically sound and consistent with the NMR data.
NMR Structure Determination Workflow
Intracellular Calcium Mobilization Assay
To investigate the functional activity of VIC and its ability to stimulate intracellular calcium release, a calcium mobilization assay is employed. This is often performed using cultured cells that endogenously or recombinantly express endothelin receptors.[1]
Methodology:
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Cell Culture: Swiss 3T3 cells, or another suitable cell line expressing endothelin receptors, are cultured in appropriate media until they reach a suitable confluency.[1]
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.[1]
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Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer or a fluorescence plate reader at excitation wavelengths appropriate for the bound and unbound forms of the dye.
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VIC Stimulation: A solution of VIC peptide is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in the ratio of fluorescence at the two wavelengths indicates an increase in intracellular calcium concentration.
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Data Analysis: The change in fluorescence is used to quantify the extent and kinetics of the calcium mobilization response to VIC stimulation. Dose-response curves can be generated by testing a range of VIC concentrations.
Calcium Mobilization Assay Workflow
Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity of VIC for the endothelin receptor and to confirm that it shares a binding site with ET-1.[1]
Methodology:
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Membrane Preparation: Membranes are prepared from cells or tissues known to express endothelin receptors.
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Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand, such as ¹²⁵I-ET-1.
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Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled VIC peptide.
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Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.
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Quantification of Binding: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (VIC). The IC₅₀ value (the concentration of VIC that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki) of VIC for the receptor.
Receptor Binding Assay Workflow
References
- 1. Vasoactive intestinal contractor, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
